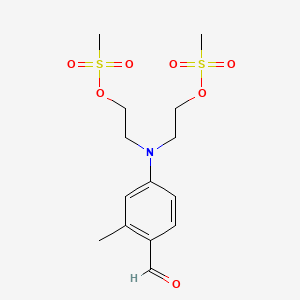

Dimethane sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de NSC-281612 implica la reacción de benzaldehído con cloruro de metanosulfonilo en presencia de una base, como la trietilamina. Las condiciones de reacción normalmente incluyen un rango de temperatura de 0-5 °C y un tiempo de reacción de varias horas. El producto se purifica luego mediante técnicas estándar como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

NSC-281612 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse a su derivado de ácido carboxílico.

Reducción: Puede reducirse a su alcohol correspondiente.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica con varios nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. .

Aplicaciones Científicas De Investigación

NSC-281612 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina:

Química: Se utiliza como compuesto modelo para estudiar las reacciones y mecanismos de alquilación.

Biología: Se utiliza para estudiar los efectos de los agentes alquilantes en los procesos celulares y el daño al ADN.

Medicina: Se está evaluando por su posible uso en el tratamiento del cáncer, particularmente para el carcinoma de células renales .

Mecanismo De Acción

NSC-281612 ejerce sus efectos alquilando el ADN, lo que lleva al daño del ADN y al arresto del ciclo celular. Se dirige específicamente a las fases G2-M del ciclo celular y aumenta los niveles de la proteína supresora tumoral p53, lo que indica daño al ADN. El compuesto se metaboliza en varios productos activos, que contribuyen a su citotoxicidad general .

Comparación Con Compuestos Similares

NSC-281612 es similar a otros agentes alquilantes como la clorambucil, el busulfán y la melfalán. Tiene una actividad única contra el carcinoma de células renales, lo que lo diferencia de estos otros compuestos. Otros compuestos similares incluyen NSC 72151, NSC 268965, NSC 280074, NSC 281613 y NSC 281817 .

Actividad Biológica

Dimethane sulfonates, particularly benzaldehyde dimethane sulfonate (BEN), represent a class of bifunctional alkylating agents that have garnered attention for their biological activity, especially in cancer therapy. This article provides a comprehensive overview of the biological activity of dimethane sulfonates, focusing on their mechanisms of action, metabolic pathways, and potential therapeutic applications.

Overview of Dimethane Sulfonates

Dimethane sulfonates are characterized by their ability to form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The most studied compound in this class is benzaldehyde this compound (DMS612), which has shown selective cytotoxicity against renal cell carcinoma (RCC) cells.

Key Properties

- Chemical Structure : Dimethane sulfonates contain a sulfonate group attached to two alkyl groups, enhancing their electrophilicity and reactivity.

- Alkylating Mechanism : These compounds primarily act as alkylating agents by transferring alkyl groups to nucleophilic sites on DNA and proteins, disrupting normal cellular functions.

Dimethane sulfonates exert their biological effects through several mechanisms:

- Alkylation of DNA : The primary mechanism involves the alkylation of DNA, which can lead to DNA damage and apoptosis in cancer cells. This is particularly relevant in the context of RCC, where BEN has demonstrated significant antitumor activity.

- Enzymatic Metabolism : The metabolism of BEN involves conversion to its carboxylic acid analogue (BA) via aldehyde dehydrogenase (ALDH) enzymes. ALDH1A1 has been identified as a key enzyme in this process, facilitating the conversion that correlates with cytotoxicity against RCC cells .

Research Findings

Recent studies have elucidated the biological activity and potential therapeutic applications of dimethane sulfonates:

Case Study: Benzaldehyde this compound (BEN)

- In Vitro Studies : BEN has shown selective cytotoxicity against various RCC cell lines in vitro. For example, studies demonstrated that BEN's IC50 values correlated with ALDH activity in these cells .

- In Vivo Efficacy : In animal models, BEN exhibited significant antitumor effects against renal carcinoma xenografts, indicating its potential for clinical application .

Gene Expression Effects

Research has also explored the impact of dimethane sulfonates on gene expression:

- Endocrine Disruption : Ethylene dimethanesulfonate (EDS), a related compound, was shown to affect gene promoter activities related to endocrine function in Leydig cells. EDS exposure decreased promoter activity for genes crucial for steroidogenesis and increased activity for genes related to toxic response .

Metabolic Pathways

The metabolic pathways of dimethane sulfonates are critical for understanding their biological activity:

- Conversion Mechanisms : Studies indicate that BEN undergoes N-dealkylation and oxidation processes mediated by liver enzymes and red blood cell enzymes, respectively. The rapid conversion to BA in whole blood suggests an enzymatic rather than purely chemical process .

- Inhibitory Studies : Inhibitors like disulfiram have been used to elucidate the role of ALDH enzymes in the metabolism of BEN, confirming that ALDH1A1 is essential for its activation .

Comparative Biological Activity

Propiedades

Número CAS |

56967-08-9 |

|---|---|

Fórmula molecular |

C14H21NO7S2 |

Peso molecular |

379.5 g/mol |

Nombre IUPAC |

2-[4-formyl-3-methyl-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate |

InChI |

InChI=1S/C14H21NO7S2/c1-12-10-14(5-4-13(12)11-16)15(6-8-21-23(2,17)18)7-9-22-24(3,19)20/h4-5,10-11H,6-9H2,1-3H3 |

Clave InChI |

CQVKMVQRSNNAGO-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)C=O |

SMILES canónico |

CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)C=O |

Key on ui other cas no. |

56967-08-9 |

Sinónimos |

4-(bis(2-((methylsulfonyl)oxy)ethyl)amino)-2-methylbenzaldehyde DMS612 NSC 281612 NSC-281612 NSC281612 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.